Technical Dossier: (-)-MDL 105725 (CAS 311348-81-9)
Technical Dossier: (-)-MDL 105725 (CAS 311348-81-9)
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Stereochemical Control and Metabolite Standard for 5-HT2A Research[1]
Executive Summary
(-)-MDL 105725 (CAS 311348-81-9) is the levorotatory, phenolic metabolite of the selective 5-HT2A antagonist MDL 100,907 (Volinanserin). While the parent compound and its dextrorotatory enantiomer represent the "eutomer" (high-affinity active form), (-)-MDL 105725 serves a critical role in preclinical research as the distomer (lower affinity enantiomer) and a reference standard for metabolic profiling.
This guide outlines the physicochemical properties, pharmacological utility, and quality assurance protocols required for sourcing and utilizing (-)-MDL 105725 in high-integrity drug development workflows.
Chemical Identity & Stereochemistry
The pharmacological efficacy of the MDL series is highly stereospecific. Researchers must distinguish between the active parent compound and its enantiomeric metabolites to avoid confounding data in receptor binding assays.
| Property | Specification |
| Common Name | (-)-MDL 105725 |
| CAS Number | 311348-81-9 |
| Chemical Name | 3-((S)-{1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenol |
| Stereochemistry | (S)-configuration |
| Molecular Formula | C₂₁H₂₆FNO₃ |
| Molecular Weight | 359.44 g/mol |
| Solubility | Soluble in DMSO (>10 mM), Ethanol; Poor water solubility |
The "Distomer" Concept
In 5-HT2A research, the (R)-(+) configuration (found in Volinanserin) binds with nanomolar affinity. The (S)-(-) configuration ((-)-MDL 105725) exhibits significantly reduced affinity. This affinity gap makes (-)-MDL 105725 an ideal negative control to validate that observed physiological effects are due to specific 5-HT2A blockade rather than off-target physicochemical interactions.
Pharmacological Profile & Mechanism
5-HT2A Receptor Interaction
(-)-MDL 105725 functions as a weak antagonist at the 5-HT2A receptor. Its primary utility lies in comparative studies against the active (+)-enantiomer.
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Selectivity: Retains the parent scaffold's selectivity over D2 and 5-HT2C receptors, but with reduced potency.
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Blood-Brain Barrier (BBB): Unlike the lipophilic parent MDL 100,907, the phenolic hydroxyl group on MDL 105725 increases polarity, significantly reducing BBB permeability (approx. 4-fold lower penetration). This property allows for the differentiation of peripheral vs. central serotonergic mechanisms.
Visualization: Stereoselective Signaling Blockade
The following diagram illustrates the differential binding logic used in assay design.
Figure 1: Stereoselective blockade of 5-HT2A signaling.[1][2][3][4] The (+)-enantiomer actively inhibits the pathway, while (-)-MDL 105725 serves as a low-affinity control to validate specific binding.
Experimental Applications
A. In Vitro Binding Assays (Negative Control)
When characterizing novel 5-HT2A ligands, (-)-MDL 105725 should be included to define the non-specific binding window .
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Protocol:
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Prepare membrane preparations expressing human 5-HT2A.
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Incubate with radioligand (e.g., [³H]Ketanserin).[3]
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Define non-specific binding using a saturating concentration (10 µM) of (-)-MDL 105725.
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Compare displacement curves: The shift in IC50 between (+) and (-) isomers confirms the receptor population is stereoselective.
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B. DMPK & Metabolite Identification
MDL 100,907 undergoes O-demethylation to form MDL 105725. In pharmacokinetic (PK) studies, the (-) enantiomer is required as an analytical standard to quantify this metabolic pathway via LC-MS/MS.
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Relevance: High levels of the metabolite in plasma vs. brain confirm the stability of the parent compound and the integrity of the BBB (since the metabolite crosses poorly).
C. Radiochemistry Precursor
The phenolic hydroxyl group of MDL 105725 serves as a reactive handle for Carbon-11 or Fluorine-18 labeling (via fluoroalkylation).
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Application: Synthesis of labeled tracers for PET imaging.
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Note: While the (R)-precursor yields the active tracer, the (S)-precursor ((-)-MDL 105725) yields the inactive labeled control , essential for subtracting background noise in PET image analysis.
Sourcing & Quality Assurance (Supplier Evaluation)
Sourcing (-)-MDL 105725 requires strict scrutiny of stereochemical purity. A generic "MDL 105725" label often implies a racemate, which is unsuitable for precise mechanistic studies.
Quality Control Workflow
Use the following workflow to validate incoming supplier batches.
Figure 2: Quality assurance decision tree for validating chiral ligands.
Critical Sourcing Criteria
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Chiral Purity: Supplier must provide a Chiral HPLC trace. Accept no less than 98% e.e. (enantiomeric excess). Contamination with the (+)-enantiomer (even at 5%) can skew binding data due to its potency.
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Salt Form: Verify if the compound is supplied as a free base or hydrochloride salt. The salt form is preferred for aqueous solubility in stock solutions.
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Hygroscopicity: As a phenol, the compound is sensitive to moisture and oxidation. Ensure packaging is under inert gas (Argon/Nitrogen).
References
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Axon Medchem. (-)-MDL 105725 Product Information and Pharmacological Profile. Retrieved from
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Ullrich, T., & Rice, K. C. (2000). A practical synthesis of the serotonin 5-HT2a receptor antagonist MDL 100907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands.[1][2] Bioorganic & Medicinal Chemistry.[1][2][5] Retrieved from
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Herth, M. M., et al. (2008). Radiochemical labeling of MDL 105725 using the secondary labeling precursor 2-[18F]fluoroethyltosylate.[3] ResearchGate.[6] Retrieved from
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Kehne, J. H., et al. (1996). Effects of the Selective 5-HT2A Receptor Antagonist MDL 100,907 on MDMA-Induced Locomotor Stimulation in Rats.[1][2] Neuropsychopharmacology.[1][2] Retrieved from
Sources
- 1. axonmedchem.com [axonmedchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
